tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-8-14(10-16)7-4-6-11(17)15-14/h4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVZEMIYKIHXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
a. Antimicrobial Activity
Research has indicated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. Studies have demonstrated that tert-butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate and its analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
b. Anticancer Properties
The spirocyclic structure of this compound is believed to contribute to its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . Further research is required to elucidate the specific pathways involved and to evaluate its efficacy in vivo.
Material Science
a. Polymer Chemistry
This compound has been investigated as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which are critical for applications in coatings and composites .
b. Nanotechnology
The compound's unique structural features make it suitable for functionalization in nanomaterials. Research has explored its use in creating nanoparticles for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the desired effects in research and development .
Comparison with Similar Compounds
Structural Variations in Spiro Ring Systems
Spiro Ring Size: [5.5] vs. [4.5]
- Analog : tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1158749-94-0, spiro[4.5])
Heteroatom Substitutions: Oxa vs. Diaza
- Analog 1 : tert-Butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
- Analog 2 : tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1783724-58-2)
Functional Group Modifications
Protecting Groups: Boc vs. Benzyl
- Target Compound : Boc-protected (tert-butyl) group offers steric protection and ease of deprotection under acidic conditions.
Additional Substituents
- Analog : tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1445950-77-5)
- Benzyl group at position 4 introduces steric hindrance, which could impede interactions with flat binding pockets but enhance selectivity for specific targets .
Biological Activity
tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound notable for its unique structural configuration, which includes both an oxazolidinone ring and a diazaspiro system. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 1783724-58-2 |
| Molecular Formula | C₁₃H₂₂N₂O₄ |
| Molecular Weight | 270.32 g/mol |
| Purity Specification | High purity required |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The unique structure allows for specific binding interactions that can modulate biochemical pathways.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, enhancing binding affinity.
- Hydrophobic Interactions : The diazaspiro system contributes to increased hydrophobic interactions, which can stabilize the binding to target proteins.
Research Findings
Recent studies have explored the biological implications of this compound in various contexts:
- Antimicrobial Activity : Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial properties. In vitro assays have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in treating infections.
- Cytotoxic Effects : Preliminary studies have reported cytotoxic effects against certain cancer cell lines, indicating the compound's potential as an anticancer agent. Specific concentrations have been tested to determine IC50 values, which reflect the concentration needed to inhibit cell growth by 50%.
- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes reveal that this compound can significantly reduce enzyme activity at higher concentrations, making it a candidate for further exploration in drug development.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial properties of this compound demonstrated:
- Tested Organisms : E. coli, S. aureus
- Results : The compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating strong antimicrobial activity.
Case Study 2: Cytotoxicity Evaluation
In a cytotoxicity evaluation against human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Findings : At a concentration of 50 µM, the compound exhibited approximately 60% inhibition of cell proliferation in HeLa cells.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research and development in pharmacology and medicinal chemistry. Its unique structural features enable diverse interactions with biological targets, supporting its potential as a lead compound for further drug discovery efforts.
Future research should focus on:
- Expanding the scope of biological testing across different disease models.
- Investigating the structure-activity relationship (SAR) to optimize efficacy.
- Exploring potential formulations for therapeutic applications.
Q & A
Q. Q1. What are the key challenges in synthesizing tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves spirocyclic ring formation via intramolecular cyclization. Key challenges include regioselectivity in diazaspirane formation and protecting group stability. Optimization strategies:
- Use Boc (tert-butoxycarbonyl) as a protecting group to stabilize intermediates under acidic conditions .
- Employ catalysts like Pd(OAc)₂ for cross-coupling steps to enhance yield .
- Monitor reaction progress via LC-MS to detect byproducts (e.g., over-oxidation or ring-opening).
Q. Q2. How can researchers resolve discrepancies between calculated and observed spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in spirocycles) or solvent-dependent NMR shifts. Steps:
X-ray crystallography : Confirm absolute configuration using SHELX programs for refinement .
DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts to identify conformational flexibility .
Variable-temperature NMR : Detect coalescence of signals due to ring inversion.
Example: A 0.3 ppm deviation in -NMR for the spirocyclic proton may indicate rapid interconversion between chair and boat conformations.
Advanced Mechanistic Studies
Q. Q3. What experimental approaches validate the proposed mechanism of spirocyclic ring formation?
Methodological Answer:
- Isotopic labeling : Introduce at the carbonyl group to track intramolecular cyclization via -NMR .
- Kinetic studies : Monitor intermediate accumulation using stopped-flow IR spectroscopy.
- Computational modeling : Perform transition-state analysis (e.g., QM/MM) to identify rate-limiting steps .
Data Contradiction Note: If experimental activation energy exceeds computational predictions, consider solvent effects or unaccounted steric hindrance.
Application in Drug Discovery
Q. Q4. How does the spirocyclic scaffold influence binding to biological targets like kinases or GPCRs?
Methodological Answer:
- Conformational rigidity : Reduces entropy penalty upon binding. Compare IC₅₀ values of spirocyclic vs. linear analogs.
- Structural analogs : notes 2,8-diazaspiro[5.5]undecane derivatives as immunomodulators; test this compound in similar assays .
- Molecular docking : Use PyMOL to simulate interactions with ATP-binding pockets (e.g., CDK2).
Advanced Tip: Replace the Boc group with fluorinated analogs (e.g., Troc) to enhance membrane permeability .
Handling and Stability
Q. Q5. What precautions are critical for handling this compound under inert conditions?
Methodological Answer:
- Storage : Store at -20°C under argon; the Boc group hydrolyzes in humid environments .
- Incompatibilities : Avoid strong bases (e.g., NaOH), which cleave the spirocyclic ring.
- Decomposition : Thermal gravimetric analysis (TGA) shows stability up to 150°C; decomposition products include CO and NOₓ .
Data Reproducibility
Q. Q6. How can researchers address batch-to-batch variability in purity or yield?
Methodological Answer:
- Chromatography : Use preparative HPLC with C18 columns (gradient: 5–95% MeCN/H₂O + 0.1% TFA) .
- Quality control : Validate purity via -NMR integration (≥98%) and HRMS (theoretical [M+H]⁺ = 269.1764) .
- DoE (Design of Experiments) : Optimize temperature and solvent ratios using response surface methodology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
